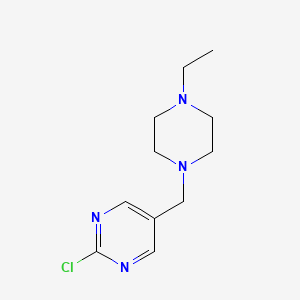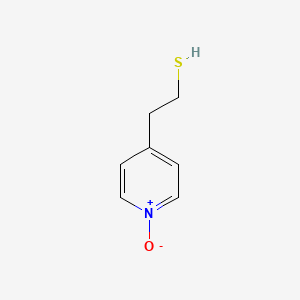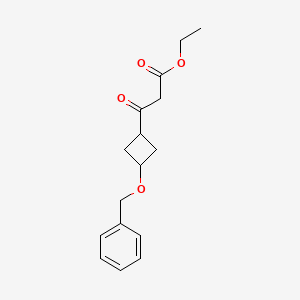
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone is an organic compound with the molecular formula C17H18O. It is known for its unique structure, which includes a phenyl group and a 2,4,6-trimethylphenyl group attached to an ethanone backbone. This compound is often used in various chemical and industrial applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4,6-trimethylbenzene (mesitylene) with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the trimethyl groups and the electron-withdrawing effects of the phenyl group. These effects can alter the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone can be compared with other similar compounds, such as:
Acetophenone: Lacks the trimethylphenyl group, making it less sterically hindered and more reactive in certain reactions.
Benzophenone: Contains two phenyl groups, which can lead to different reactivity and applications.
2,4,6-Trimethylacetophenone: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness: The presence of both phenyl and 2,4,6-trimethylphenyl groups in this compound provides a unique combination of steric and electronic effects, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
5350-76-5 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-phenyl-2-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C17H18O/c1-12-9-13(2)16(14(3)10-12)11-17(18)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Clave InChI |
YHGIBJZESOLKPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)


![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)






![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)

